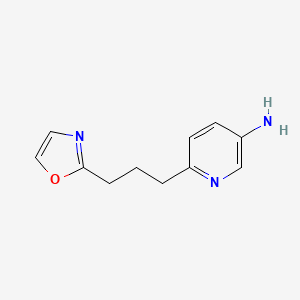
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol This compound features a pyridine ring substituted with an oxazole moiety via a propyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with a suitable oxazole derivative under controlled conditions. One common method involves the use of a propyl linker to connect the oxazole and pyridine rings. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Formation of oxazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Applications De Recherche Scientifique
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can engage in hydrogen bonding and π-π interactions, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3-(Oxazol-2-yl)propyl)pyridine
- 6-(3-(Oxazol-2-yl)propyl)aniline
- 6-(3-(Oxazol-2-yl)propyl)benzene
Uniqueness
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine is unique due to the presence of both the oxazole and pyridine rings, which confer distinct electronic and steric properties.
Propriétés
IUPAC Name |
6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-9-4-5-10(14-8-9)2-1-3-11-13-6-7-15-11/h4-8H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZVQXNTALLHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CCCC2=NC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-Chloro-2-(trifluoromethyl)phenyl]methyl]-1-(2-fluoroethyl)indole-5-carboxylic acid](/img/structure/B8259705.png)
![(5S)-5-[3-(7-chloro-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-3-oxopropyl]-5-cyclopropylimidazolidine-2,4-dione](/img/structure/B8259712.png)
![N-[(4-ethylsulfonylphenyl)methyl]-1-propan-2-yl-2-[[2-(trifluoromethyl)phenyl]methyl]indole-5-carboxamide](/img/structure/B8259725.png)

![N-[(4-ethylsulfonylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-carboxamide](/img/structure/B8259729.png)
![(5S)-5-[3-[5-chloro-6-(trifluoromethyl)-1,3-dihydroisoindol-2-yl]-3-oxopropyl]-5-cyclopropylimidazolidine-2,4-dione](/img/structure/B8259737.png)



![(2R,3R,4S,5R)-2-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B8259761.png)
![[(3aR,4R,6R,6aR)-4-[6-(benzhydrylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8259762.png)
![5-Iodo-7-propan-2-ylimidazo[5,1-f][1,2,4]triazin-4-amine](/img/structure/B8259769.png)
![5-amino-3-bromo-1-[(2S)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide](/img/structure/B8259774.png)
![tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate](/img/structure/B8259775.png)
